molecular formula C16H15FO2 B15288179 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde CAS No. 75677-06-4

3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde

Cat. No.: B15288179
CAS No.: 75677-06-4
M. Wt: 258.29 g/mol
InChI Key: OLASPOSSIIQFEP-UHFFFAOYSA-N
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Description

3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde is an organic compound with the molecular formula C16H15FO2 It is a derivative of benzaldehyde, characterized by the presence of a fluoro-benzyloxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate and a catalyst like potassium iodide. The reaction is carried out in ethanol at elevated temperatures (around 85°C) for 12-18 hours. After the reaction, the solvent is removed under vacuum to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionic acid.

    Reduction: Formation of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a fluorescent probe or marker due to its structural properties.

    Medicine: Investigated for its potential pharmacological activities and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluorobenzyloxy)phenylboronic acid
  • 3-(Benzyloxy)-4-fluorophenylboronic acid
  • 4-(Trifluoromethyl)benzaldehyde

Uniqueness

3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde is unique due to the presence of both the fluoro-benzyloxy group and the aldehyde functional group

Properties

CAS No.

75677-06-4

Molecular Formula

C16H15FO2

Molecular Weight

258.29 g/mol

IUPAC Name

3-[4-[(4-fluorophenyl)methoxy]phenyl]propanal

InChI

InChI=1S/C16H15FO2/c17-15-7-3-14(4-8-15)12-19-16-9-5-13(6-10-16)2-1-11-18/h3-11H,1-2,12H2

InChI Key

OLASPOSSIIQFEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC=O)OCC2=CC=C(C=C2)F

Origin of Product

United States

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